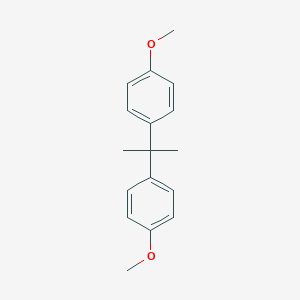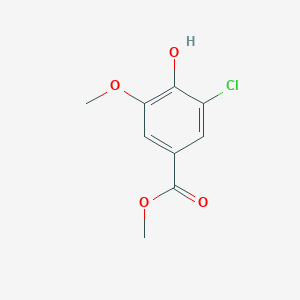
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a derivative of chalcone, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of 5-bromo-2-hydroxyacetophenone with benzaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures for several hours until the product precipitates out .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Contains a chlorine atom instead of bromine, which can alter its chemical properties and applications.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The presence of a methoxy group on the phenyl ring can enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1218-22-0 |
|---|---|
Molekularformel |
C15H11BrO2 |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ |
InChI-Schlüssel |
JPVAYWFGQZDOGG-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Synonyme |
(E)-1-(5-bromo-2-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)


![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)









